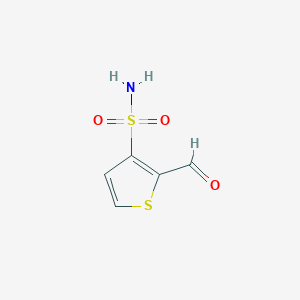

2-甲酰噻吩-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Formylthiophene-3-sulfonamide is a chemical compound that is part of a broader class of sulfonamide compounds. While the specific compound 2-Formylthiophene-3-sulfonamide is not directly mentioned in the provided papers, the related compounds discussed offer insight into the chemical characteristics and potential applications of this class of compounds. For instance, 2-aryloxycarbonylthiophene-3-sulfonamides have been studied for their activity as endothelin receptor antagonists, which are important in the regulation of cardiovascular functions .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the use of aryloxycarbonyl groups attached to the thiophene ring. In the case of the potent endothelin receptor antagonist mentioned, a chloro-methyl-isoxazolyl group and a methylenedioxyphenoxycarbonyl group are introduced to the thiophene-3-sulfonamide structure . Although the synthesis of 2-Formylthiophene-3-sulfonamide is not explicitly described, it can be inferred that similar synthetic strategies could be employed, possibly involving the introduction of a formyl group to the thiophene ring.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a thiophene ring, a five-membered ring containing sulfur. The specific substituents on the thiophene ring, such as aryloxycarbonyl groups, can significantly influence the activity and selectivity of these compounds, as seen in the endothelin receptor antagonists .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide compounds can be quite diverse. For example, 2-(bromomethyl)-1-sulfonylaziridines can be converted into 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines when treated with 2-aminothiophenol, showcasing the reactivity of the sulfonamide group and its utility in synthesizing heterocyclic compounds . This indicates that 2-Formylthiophene-3-sulfonamide could potentially undergo similar reactions, leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Formylthiophene-3-sulfonamide would be influenced by the formyl and sulfonamide functional groups. These groups can affect the compound's solubility, boiling and melting points, and its ability to form hydrogen bonds, which are crucial for biological activity. The presence of the formyl group could also make the compound susceptible to further chemical modifications, such as nucleophilic addition reactions. Although the specific properties of 2-Formylthiophene-3-sulfonamide are not detailed in the provided papers, the properties of similar sulfonamide compounds suggest that it would have distinct chemical behavior that could be exploited in pharmaceutical applications .

科学研究应用

合成和生物活性:

- 2-甲酰噻吩-3-磺酰胺衍生物已被合成用于各种生物活性。例如,噻吩磺酰胺衍生物作为脲酶抑制剂和抗菌剂显示出有希望的结果 (Noreen 等人,2017).

- 类似地,基于磺酰胺的二硫代氨基甲酸酯已在铼(V)氮化物核心化学的背景下进行了研究,在分子成像和治疗领域具有潜在的应用 (Perils 等人,2017).

在药物开发中的潜力:

- 该化合物已被探索作为内皮素受体拮抗剂的潜力,这可能对新药的开发产生重大影响 (Raju 等人,1997).

化学分析和光谱学:

- 2-甲酰噻吩-3-磺酰胺已使用表面增强拉曼光谱进行了研究,提供了对其在金属表面吸附特性的见解,这对于理解其化学行为至关重要 (Mukherjee 等人,1996).

癌症研究和碳酸酐酶抑制:

- 磺酰胺衍生物,包括与 2-甲酰噻吩-3-磺酰胺相关的衍生物,已探索了其对人碳酸酐酶的抑制作用,表明在癌症研究中具有潜在的应用 (Ekinci 等人,2012).

抗增殖特性:

- 噻吩-2-磺酰胺的衍生物已被合成并测试了其对各种癌细胞系的抗增殖活性,突出了其在癌症治疗研究中的潜力 (Pawar 等人,2018).

理论和结构研究:

- 磺酰胺化合物,包括与 2-甲酰噻吩-3-磺酰胺相关的化合物的结构特征,已被广泛研究,有助于理解它们作为癌症抑制剂的潜力 (Kamaraj 等人,2021).

作用机制

Target of Action

2-Formylthiophene-3-sulfonamide is a sulfonamide derivative. Sulfonamides, including this compound, primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

2-Formylthiophene-3-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound inhibits this reaction, thereby preventing the synthesis of folic acid . Without folic acid, bacteria cannot replicate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . This disruption affects the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known for their wide distribution throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The result of the action of 2-Formylthiophene-3-sulfonamide is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, an essential component for bacterial growth, the compound effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Formylthiophene-3-sulfonamide. For instance, the presence of sulfonamides in the environment, mainly derived from agricultural activities, has been found to cause changes in the population of microbes that could be potentially hazardous to human health . Furthermore, the compound’s

安全和危害

属性

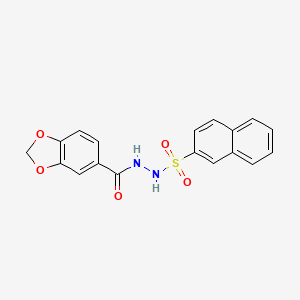

IUPAC Name |

2-formylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJWLGXHSKRBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylthiophene-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)